molecular formula C12H22O6 B1670438 (2R,3R)-Dibutyl 2,3-dihydroxysuccinate CAS No. 87-92-3

(2R,3R)-Dibutyl 2,3-dihydroxysuccinate

Cat. No. B1670438
CAS RN: 87-92-3
M. Wt: 262.3 g/mol
InChI Key: PCYQQSKDZQTOQG-NXEZZACHSA-N
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Description

“(2R,3R)-Dibutyl 2,3-dihydroxysuccinate” is a chemical compound with the molecular formula C12H22O6 . It has a molecular weight of 262.30 . This compound is also known as Dibutyl tartrate and is a chiral surfactant.


Molecular Structure Analysis

The molecule contains a total of 39 bonds, including 17 non-H bonds, 2 multiple bonds, 11 rotatable bonds, 2 double bonds, 2 ester(s) (aliphatic), 2 hydroxyl group(s), and 2 secondary alcohol(s) .


Physical And Chemical Properties Analysis

The compound is stored in a sealed, dry environment at 2-8°C . Unfortunately, no data is available for its boiling point .

Scientific Research Applications

Polymer Science and Biodegradable Materials

  • The synthesis and characterization of polyhydroxyalkanoate (PHA) telechelics and their use in creating block copolymers, such as poly(methyl methacrylate)-b-poly(3-hydroxybutyrate) (PHB-b-PMMA), demonstrate significant potential in developing biodegradable and biocompatible materials. These polymers have applications in various sectors, including medical devices and environmentally friendly packaging materials (Arslan, Hazer, & Kowalczuk, 2002).

Bioengineering and Bioplastic Production

  • Engineered strains of Methylosinus trichosporium OB3b have been developed to synthesize 4-Hydroxybutyric acid (4-HB) and polyhydroxyalkanoates (PHAs) from methane, showcasing an innovative approach to producing bioplastics and chemicals from greenhouse gases, highlighting a sustainable route for material synthesis (Nguyen & Lee, 2021).

Tissue Engineering and Medical Applications

  • Polyhydroxyalkanoates, especially those incorporating hydroxybutyrate units, have been researched for medical applications, including tissue engineering, due to their biocompatibility and biodegradability. These materials are being studied for use in developing sutures, repair devices, cardiovascular patches, and more, offering a broad spectrum of applications in regenerative medicine and biodegradable implant technology (Chen & Wu, 2005).

Novel Synthetic Pathways and Chemical Production

  • A novel metabolic pathway has been engineered to produce 3-hydroxyacids, including 3,4-dihydroxybutyric acid, from unrelated carbon sources. This pathway involves the condensation of acyl-CoAs, followed by stereospecific reduction and hydrolysis, illustrating a creative approach to synthesizing valuable chemical precursors and compounds from biomass, potentially applicable to the synthesis of "(2R,3R)-Dibutyl 2,3-dihydroxysuccinate" derivatives (Martin et al., 2013).

Safety And Hazards

The compound is labeled with the signal word “Warning” and has the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P233 (Keep container tightly closed), P260 (Do not breathe dust/fume/gas/mist/vapours/spray), P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P264 (Wash hands thoroughly after handling), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P304 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P312 (Call a POISON CENTER/doctor if you feel unwell), P321 (Specific treatment (see … on this label)), P332+P313 (If skin irritation occurs: Get medical advice/attention), P337+P313 (If eye irritation persists: Get medical advice/attention), P340 (Remove person to fresh air and keep comfortable for breathing), P362 (Take off contaminated clothing), P403 (Store in a well-ventilated place), P403+P233 (Store in a well-ventilated place. Keep container tightly closed), P405 (Store locked up), and P501 (Dispose of contents/container to …) .

properties

IUPAC Name

dibutyl (2R,3R)-2,3-dihydroxybutanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O6/c1-3-5-7-17-11(15)9(13)10(14)12(16)18-8-6-4-2/h9-10,13-14H,3-8H2,1-2H3/t9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCYQQSKDZQTOQG-NXEZZACHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C(C(C(=O)OCCCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC(=O)[C@@H]([C@H](C(=O)OCCCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10883265
Record name (2R,3R)-Dibutyl tartrate
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Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Melting point = 22 deg C; [ChemIDplus] Clear colorless liquid; [Acros Organics MSDS]
Record name Dibutyl L-tartrate
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Product Name

Dibutyl tartrate

CAS RN

87-92-3
Record name (+)-Dibutyl tartrate
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Record name Dibutyl tartrate
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Record name Butanedioic acid, 2,3-dihydroxy- (2R,3R)-, 1,4-dibutyl ester
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Record name (2R,3R)-Dibutyl tartrate
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Record name Dibutyl tartrate
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Record name DIBUTYL TARTRATE, (+)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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